molecular formula C21H23N3O6S B4653326 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}ACETAMIDE

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}ACETAMIDE

Cat. No.: B4653326
M. Wt: 445.5 g/mol
InChI Key: IPGGYGCCQBYRNN-UHFFFAOYSA-N
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Description

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes an isoindole core and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the isoindole core. One common method involves the reaction of phthalic anhydride with ammonia to form phthalimide, which is then further reacted with appropriate reagents to introduce the sulfonamide and ethoxypropyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoindole derivatives.

Scientific Research Applications

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
  • 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanal
  • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-fluorobenzoate

Uniqueness

Compared to similar compounds, 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}ACETAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its potential therapeutic applications .

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[4-(3-ethoxypropylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6S/c1-2-30-13-5-12-22-31(28,29)16-10-8-15(9-11-16)23-19(25)14-24-20(26)17-6-3-4-7-18(17)21(24)27/h3-4,6-11,22H,2,5,12-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGGYGCCQBYRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}ACETAMIDE
Reactant of Route 5
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N-{4-[(3-ETHOXYPROPYL)SULFAMOYL]PHENYL}ACETAMIDE

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